molecular formula C12H26N4 B177251 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane CAS No. 130701-19-8

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane

Cat. No. B177251
CAS RN: 130701-19-8
M. Wt: 226.36 g/mol
InChI Key: OBBKVQRWBGOVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, also known as CB-Cyclam, is a macrocyclic ligand . It has a molecular formula of C12H26N4 and a molecular weight of 226.36 . It is a white solid to oil and is very hygroscopic .


Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 17 non-H bonds, 2 ten-membered rings, 2 secondary amines (aliphatic), and 2 tertiary amines (aliphatic) .


Chemical Reactions Analysis

The molecule has been studied for its coordination properties with Cu2+/Cu+ complexes for radiopharmaceutical applications . The Co(III) and Ni(II) complexes with CB-TE2A and CB-TE2AM show quasi-reversible features due to the CoIII/CoII or NiII/NiIII pairs .


Physical And Chemical Properties Analysis

The molecule has a density of 1.3±0.1 g/cm3, a boiling point of 545.7±50.0 °C at 760 mmHg, and a flash point of 283.8±30.1 °C . It has 8 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Structural Chemistry and Bonding

  • Structural Analysis : The compound CB-TE2A, a derivative of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, shows interesting structural chemistry with zwitterionic properties and intermolecular hydrogen bonds, forming one-dimensional polymeric zigzag chains in its crystallized form (Jurek, Reibenspies, & Kiefer, 2016).

Coordination Chemistry and Metal Complex Formation

  • Cobalt(III) Complexes : The synthesis and characterization of cobalt(III) complexes with this compound ligands have been explored, providing insights into the coordination geometry and ligand field strength in these novel complexes (Lichty et al., 2004).
  • Copper-64 Labeling : This compound plays a crucial role in radiopharmaceutical chemistry, especially in labeling copper radionuclides for biological stability and in vivo behavior, highlighting its potential in diagnostic imaging and targeted radiotherapy (Sun et al., 2002).

Catalysis and Redox Chemistry

  • Catalytic Activity : An iron(III) complex bearing a cross-bridged cyclam ligand derived from this compound has been shown to be an efficient catalyst for the oxidation of water and alcohols, indicating its potential in catalytic applications (Tan, Kwong, & Lau, 2015).

Synthesis and Bioconjugation

  • Synthesis and Peptide Conjugation : The compound has been used in the synthesis of bifunctional chelators for radiolabeling, particularly in the development of novel cross-bridged BFCs for conjugation to peptides and targeting agents in radiopharmaceutical applications (Boswell et al., 2008).

Applications in Organometallic Chemistry

  • Zirconium Complexes : It has been used to create zirconium complexes, providing new insights into the organometallic chemistry of zirconium and its interaction with tetraazamacrocycles (O'Connor, Berg, & Twamley, 2005).

Photophysical Behavior and Magnetic Properties

  • Photophysical Studies : Studies on chromium(III) complexes with constrained macrocyclic ligands including this compound have shed light on their photophysical behavior and magnetic properties, revealing interesting aspects of their chemical nature (Wagenknecht et al., 2005).

Safety and Hazards

The molecule is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The molecule has been studied for its potential use in magnetic resonance imaging (MRI) as a contrast agent . The ability of TRI4S and TE4S to stably accommodate both copper oxidation states makes them very attractive for application in nuclear medicine .

properties

IUPAC Name

1,4,8,11-tetrazabicyclo[6.6.2]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4/c1-3-13-5-10-16-8-2-4-14-6-9-15(7-1)11-12-16/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKVQRWBGOVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2CCCNCCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327978
Record name 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130701-19-8
Record name 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Reactant of Route 2
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Reactant of Route 3
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Reactant of Route 4
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Reactant of Route 5
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane
Reactant of Route 6
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane

Q & A

A: 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane itself is not a drug but a macrocyclic ligand that readily forms stable complexes with various metal ions, particularly Cu(II). [] These metal complexes, when conjugated to targeting moieties like peptides, can interact with specific biological targets. For instance, conjugates of this compound with somatostatin analogs exhibit high affinity for somatostatin receptors (SSTr), particularly subtype 2 (SSTr2), which are overexpressed in many neuroendocrine tumors. [, ] Binding to these receptors can inhibit tumor growth and facilitate imaging of SSTr-positive tumors. [, ] The downstream effects depend on the specific targeting moiety and the metal ion used.

ANone:

  • Spectroscopic Data: While specific spectroscopic data is not extensively detailed within the provided abstracts, the compound's structure has been confirmed through methods such as X-ray crystallography. [, ] These studies confirm the cis-folded conformation of the ligand, which allows it to effectively coordinate metal ions within its cavity. []

A: this compound derivatives demonstrate remarkable stability under various conditions, particularly when complexed with metal ions. [, ] The cross-bridged structure of this macrocycle enhances the kinetic stability of its metal complexes, making them less susceptible to transchelation in vivo compared to their non-bridged counterparts like TETA. [, ]

A: Metal complexes of this compound, particularly those with manganese, exhibit catalytic activity in various oxidation reactions. [, , , , ] For example, they have been shown to catalyze the oxidation of water and alcohols using sodium periodate as an oxidant. [] Mechanistic studies suggest that the high catalytic activity stems from the formation of highly reactive manganese-hydroperoxo intermediates. [, ] These complexes also demonstrate activity in olefin epoxidation, with evidence pointing to the involvement of both radical and non-radical pathways involving various manganese intermediates. [, ]

A: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the electronic structure and reaction mechanisms of this compound metal complexes. [, ] These studies provided insights into the reactivity of different manganese intermediates (e.g., MnIV-hydroperoxo, MnV-oxo) involved in epoxidation reactions and highlighted the role of electronic and steric factors in determining their reactivity. [, ]

A: Modifications to the this compound scaffold can significantly influence its complexation properties, stability, and biological activity. [, , , ] For example, introducing pendant arms with different functional groups (e.g., carboxymethyl, amidoethyl) can alter the charge, solubility, and pharmacokinetic properties of its metal complexes. [, , ] These modifications can also impact the binding affinity and selectivity of the complexes towards specific biological targets. [, ]

A: this compound metal complexes, especially those incorporating copper, demonstrate high in vivo stability, attributed to the rigid cross-bridged structure. [, ] This enhanced stability translates to reduced transchelation and improved pharmacokinetic profiles, making them suitable for applications like PET imaging and targeted radiotherapy. [, ] Formulation strategies involving liposomes and polyethylene glycol (PEG) conjugation have been explored to further enhance the stability, circulation time, and target specificity of these complexes. []

A: The pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound complexes are highly dependent on the conjugated targeting moiety and the metal ion used. [, , , ] Studies with radiolabeled conjugates have demonstrated rapid blood clearance, varying degrees of liver and kidney uptake, and significant tumor accumulation depending on the target. [, , , ] For example, 64Cu-CB-TE2A-Y3-TATE exhibited improved clearance from non-target organs and higher tumor uptake compared to its TETA counterpart in a rat model. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.